molecular formula C27H25NO7 B270862 2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate

2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B270862
M. Wt: 475.5 g/mol
InChI Key: QJYQIHKHXAVFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes methoxyphenyl and pyrrolidinecarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate involves multiple steps. One common method includes the reaction of 3-methoxyphenylacetic acid with 4-(4-methoxyphenoxy)benzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting intermediate is then subjected to cyclization with pyrrolidine-2,5-dione to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C27H25NO7/c1-32-21-10-12-23(13-11-21)35-22-8-6-20(7-9-22)28-16-19(15-26(28)30)27(31)34-17-25(29)18-4-3-5-24(14-18)33-2/h3-14,19H,15-17H2,1-2H3

InChI Key

QJYQIHKHXAVFQZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)OCC(=O)C4=CC(=CC=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)OCC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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